molecular formula C9H6BrFO B3011192 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one CAS No. 1273595-81-5

6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one

Cat. No.: B3011192
CAS No.: 1273595-81-5
M. Wt: 229.048
InChI Key: UJFQGEGLVMENFO-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C9H6BrFO and its molecular weight is 229.048. The purity is usually 95%.
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Scientific Research Applications

G Protein-Coupled Receptor 119 Agonist

A significant application of a derivative of 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one is its role as a G protein-coupled receptor 119 (GPR119) agonist. This compound has been synthesized and studied for its pharmacological profile, demonstrating potential in probing the pharmacological capabilities of GPR119 agonists (Sakairi et al., 2012).

Halogen-rich Intermediates in Medicinal Chemistry

Halogen-rich intermediates, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, derived from similar structures to this compound, have been synthesized for use in medicinal chemistry. These intermediates offer valuable building blocks for further chemical manipulations in the creation of diverse pharmaceutical compounds (Wu et al., 2022).

Enantioselective Generation and Cycloaddition

The compound (1alpha,5alpha,6alpha)-6-bromo-6-fluoro-1-phenylbicyclo[3.1.0]hexane, closely related to this compound, has been studied for its enantioselective generation and cycloaddition. This research highlights the compound's potential in producing enantiomerically pure precursors and its application in organic synthesis (Christl et al., 2009).

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds like 2-bromo-2,3-dihydro-1H-inden-1-ols, which are closely related to this compound, have been explored. These studies involve methods such as enzymatic kinetic resolution and X-ray diffraction analysis, highlighting the compound's importance as intermediates in the synthesis of biologically active compounds (Prysiazhnuk et al., 2021).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Properties

IUPAC Name

6-bromo-5-fluoro-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFQGEGLVMENFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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